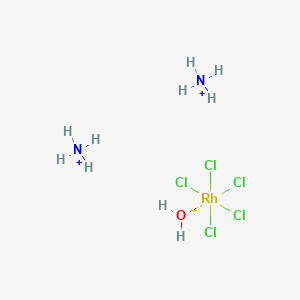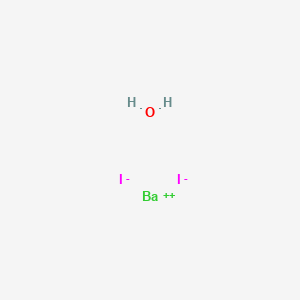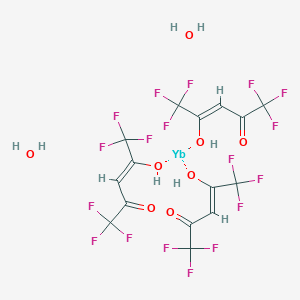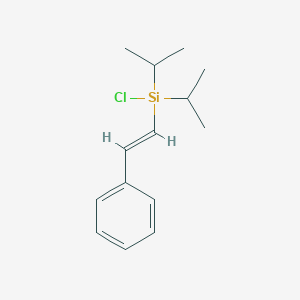
Phenylethenyldiisopropylchlorosilane; 85% (contains saturated analog)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylethenyldiisopropylchlorosilane (also known as PEDIP) is an organosilicon compound that is used in various scientific research applications. It is a liquid at room temperature and is composed of 85% saturated analog. PEDIP is a versatile compound that can be used for a variety of purposes in the laboratory, including synthesis, reaction catalysis, and other research applications.
Aplicaciones Científicas De Investigación
PEDIP is a versatile compound that has a wide range of scientific research applications. It can be used in the synthesis of a variety of organic compounds, such as polymers, surfactants, and other materials. It can also be used in the synthesis of pharmaceuticals and other compounds. Additionally, PEDIP can be used as a catalyst in a variety of reactions, including oxidation and hydrogenation reactions.
Mecanismo De Acción
PEDIP is able to react with a wide range of organic compounds due to its unique structure. The molecule contains a silicon atom at its core, which is surrounded by four carbon atoms and a chlorine atom. This structure allows the molecule to form strong bonds with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
PEDIP is a relatively non-toxic compound and has been shown to have no adverse effects on human health. In fact, studies have shown that PEDIP can be used to enhance the stability of certain pharmaceuticals and other compounds. Additionally, PEDIP has been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial for certain medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PEDIP in the laboratory is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of organic compounds. Additionally, PEDIP is relatively non-toxic and has no adverse effects on human health. However, PEDIP is not suitable for use in reactions involving highly reactive compounds, such as halogenated compounds, as it can cause unwanted side reactions.
Direcciones Futuras
In the future, PEDIP may be used in the synthesis of advanced materials, such as nanomaterials and organic semiconductors. Additionally, PEDIP may be used to synthesize new pharmaceuticals and other compounds. Further research may also explore the potential use of PEDIP in the synthesis of polymers and other materials. Finally, PEDIP may be used to catalyze reactions that are not currently possible with other catalysts, such as oxidation and hydrogenation reactions.
Métodos De Síntesis
PEDIP is synthesized through a process known as the Wittig reaction. This reaction involves the use of an organophosphorus compound, such as phosphonium ylide, and an aldehyde or ketone, which react to form an alkene. The Wittig reaction is a highly useful and efficient method for synthesizing a wide range of organic compounds.
Propiedades
IUPAC Name |
chloro-[(E)-2-phenylethenyl]-di(propan-2-yl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClSi/c1-12(2)16(15,13(3)4)11-10-14-8-6-5-7-9-14/h5-13H,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABLUXVWBXXTTC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C=CC1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](/C=C/C1=CC=CC=C1)(C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylethenyldiisopropylchlorosilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


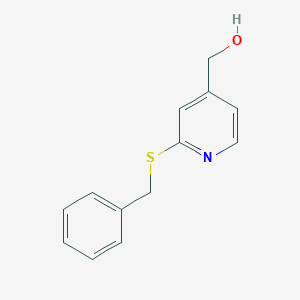
![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)
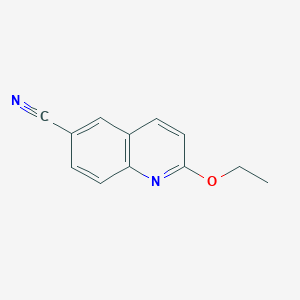
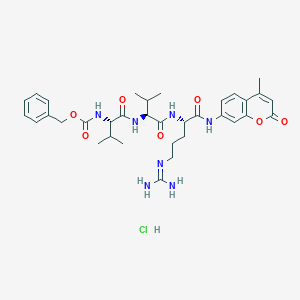
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

